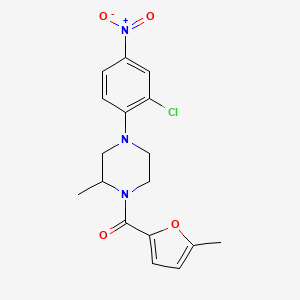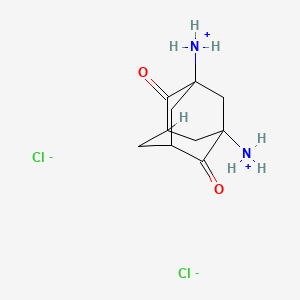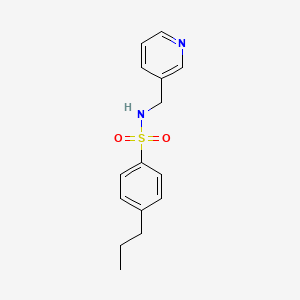
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione, also known as DPC or DPCPX, is a synthetic compound that belongs to the class of xanthine derivatives. It is a highly potent and selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. DPC is a valuable tool for studying the physiological and pathological roles of adenosine A1 receptors in various biological systems.
Wirkmechanismus
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione acts as a competitive antagonist of the adenosine A1 receptor, which is coupled to the inhibitory G protein (Gi/o) signaling pathway. By binding to the receptor, 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione prevents the activation of the Gi/o protein and the subsequent inhibition of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This leads to the activation of downstream signaling pathways, such as protein kinase A and exchange protein activated by cAMP (Epac), which mediate the physiological effects of adenosine A1 receptor activation.
Biochemical and Physiological Effects:
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been shown to affect a wide range of physiological processes, including cardiovascular function, respiratory function, neuronal activity, and immune function. In the cardiovascular system, 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been shown to increase heart rate, cardiac output, and blood pressure, and to reduce coronary blood flow. In the respiratory system, 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been shown to increase airway resistance and to inhibit bronchodilation. In the nervous system, 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been shown to affect synaptic transmission, neuronal excitability, and plasticity. In the immune system, 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been shown to modulate cytokine production and leukocyte migration.
Vorteile Und Einschränkungen Für Laborexperimente
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione is a highly selective and potent antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the function of this receptor in various biological systems. However, its potency and selectivity may also limit its use in certain experiments, where lower concentrations or non-selective antagonists may be more appropriate. In addition, the effects of 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione may be influenced by factors such as receptor density, ligand concentration, and tissue specificity, which should be taken into account when interpreting the results of experiments.
Zukünftige Richtungen
There are many potential future directions for research on 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione and adenosine A1 receptors. One area of interest is the role of adenosine A1 receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel drugs that target adenosine A1 receptors for the treatment of cardiovascular and respiratory diseases. Finally, the use of 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione in combination with other pharmacological tools, such as agonists and other antagonists, may provide new insights into the complex signaling pathways that are regulated by adenosine A1 receptors.
Synthesemethoden
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione is synthesized by a multistep process that involves the condensation of 3,3-dimethylglutaric anhydride with 2-pyrrolidinone, followed by the reaction with cyclohexanone in the presence of a strong base. The resulting product is then purified by recrystallization and characterized by spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has been widely used as a pharmacological tool for studying the function of adenosine A1 receptors in various biological systems, including the cardiovascular, respiratory, nervous, and immune systems. It has been shown to modulate the release of neurotransmitters, such as acetylcholine, dopamine, and norepinephrine, and to affect the activity of ion channels and second messenger systems. 5,5-dimethyl-2-pyrrolidin-2-ylidenecyclohexane-1,3-dione has also been used to investigate the role of adenosine A1 receptors in ischemic preconditioning, neuroprotection, and inflammation.
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2)6-9(14)11(10(15)7-12)8-4-3-5-13-8/h14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJUNGSXBVLYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C2=NCCC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363654 |
Source


|
| Record name | ST4111202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62686-83-3 |
Source


|
| Record name | ST4111202 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(diethylamino)ethyl]-6-[(hydroxyimino)methyl]nicotinamide](/img/structure/B6041174.png)

![ethyl 4-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-3-piperidinyl]-1-piperazinecarboxylate](/img/structure/B6041180.png)

![1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine hydrochloride](/img/structure/B6041197.png)

![3-bromo-5-chloro-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6041244.png)
![ethyl 3-(2-chlorophenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoate](/img/structure/B6041248.png)
![N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methylpropanamide](/img/structure/B6041250.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6041253.png)
![2-(2-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}ethoxy)ethanol](/img/structure/B6041266.png)

![3-imidazo[1,2-a]pyridin-2-yl-N-{[1-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl]methyl}propanamide](/img/structure/B6041278.png)
![4-[butyl(2-hydroxyethyl)amino]-1,1-diphenyl-2-butyn-1-ol hydrochloride](/img/structure/B6041279.png)